molecular formula C22H24N4O4 B2400812 (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate CAS No. 899984-25-9

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Cat. No. B2400812
CAS RN: 899984-25-9
M. Wt: 408.458
InChI Key: ARSXZHAHIYLOQW-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One of the notable applications of quinazoline derivatives is in the field of antimicrobial research. Synthesized quinazolines have been evaluated for their antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans. This research suggests that quinazoline derivatives hold potential as antimicrobial agents, contributing to the search for new treatments against resistant strains of bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Theoretical Studies

Quinazoline derivatives have also been the subject of molecular docking and theoretical studies, aimed at understanding their interactions with biological targets. Such studies have provided insights into the stability of these molecules and predicted their inhibitory activities against various enzymes. For instance, the molecular docking studies of certain quinazoline compounds have suggested their potential inhibitory activity against pyrrole inhibitors, indicating possible applications in the design of enzyme inhibitors (El-Azab et al., 2016).

Cancer Research

In cancer research, new quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as human hepatocellular carcinoma cells. Some of these derivatives demonstrated promising inhibitory effects, suggesting that quinazolines could serve as leads for the development of novel anticancer drugs (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Chemical Synthesis and Material Science

Quinazoline derivatives have applications in chemical synthesis and material science as well. Their unique chemical structures enable the formation of complex molecules through reactions like intramolecular cyclization. Such synthetic strategies have been employed in the development of morphine alkaloids and other pharmacologically relevant compounds (Bottari, Endoma, Hudlický, Ghiviriga, & Abboud, 1999).

properties

IUPAC Name

ethyl 4-[[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-30-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-5-6-8-18(17)24-22(29)26(19)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHRBJNUXXRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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